molecular formula C45H90N4O22 B13728239 N-(Azido-PEG10)-N-PEG10-acid

N-(Azido-PEG10)-N-PEG10-acid

Cat. No.: B13728239
M. Wt: 1039.2 g/mol
InChI Key: MMVAMCAREJYWCU-UHFFFAOYSA-N
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Description

Evolution of Poly(ethylene glycol) (PEG) Linker Architectures in Research

The application of polyethylene (B3416737) glycol (PEG) in biomedical research began in the 1970s, initially to prolong the circulation time and reduce the immunogenicity of proteins. chempep.com Since then, PEG linker technology has evolved significantly. Early iterations were often simple, linear, and homobifunctional, meaning they had the same reactive group at both ends. mdpi.com The 1990s saw the development of monodisperse PEG linkers, which have a defined molecular weight and length, allowing for more precise control in bioconjugation. chempep.com

This advancement paved the way for more complex architectures, including heterobifunctional linkers with different reactive groups at each terminus. mdpi.compurepeg.com This dual reactivity enables the specific and directional coupling of two different molecular entities. purepeg.com Further evolution led to the creation of branched and multi-arm PEG linkers, which can attach multiple molecules, enhancing factors like drug payload or targeting capabilities. axispharm.comprecisepeg.com The development of cleavable PEG linkers also introduced the ability to release a conjugated molecule under specific physiological conditions, a critical feature for controlled drug release. axispharm.comnih.gov These advancements have transformed PEG from a simple polymer into a sophisticated and indispensable tool for creating complex and functional molecular constructs. chempep.commdpi.com

Strategic Design Principles for Heterobifunctional PEG Compounds in Chemical Biology and Materials Science

The design of heterobifunctional PEG linkers is a strategic process guided by the desired application. A key principle is the selection of orthogonal reactive groups that allow for sequential and specific conjugation without cross-reactivity. purepeg.comscbt.com The choice of these functional groups depends on the target molecules, which could be proteins, peptides, nucleic acids, or surfaces. scbt.com

The length and structure of the PEG chain are also critical design elements. The length can be customized to optimize the distance between the two conjugated molecules, which can be crucial for maintaining their biological activity and minimizing steric hindrance. purepeg.com The architecture of the PEG linker, whether linear or branched, also plays a significant role. Branched linkers, for instance, can provide a higher payload capacity and improved shielding from the immune system. precisepeg.comamericanpharmaceuticalreview.com Furthermore, the inherent hydrophilicity of the PEG backbone is often leveraged to improve the solubility and biocompatibility of hydrophobic molecules, a common challenge in drug development. purepeg.comnih.govresearchgate.net These design principles allow researchers to create highly tailored linkers for a wide range of applications, from constructing antibody-drug conjugates (ADCs) to developing advanced biomaterials. purepeg.comscbt.com

Significance of Azide (B81097) and Carboxylic Acid Functionalities in Orthogonal Bioconjugation

The combination of an azide and a carboxylic acid on a single linker molecule provides powerful orthogonal handles for bioconjugation. Orthogonal chemistry refers to reactions that can occur in the presence of each other without interference. nih.govsci-hub.se

The azide group is a key component in "click chemistry," a set of reactions known for their high yield, specificity, and biocompatibility. organic-chemistry.orgwikipedia.org Specifically, the azide group readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage. wikipedia.orgbroadpharm.comwikipedia.org The CuAAC reaction is highly efficient but requires a copper catalyst, which can be toxic to living cells, though the use of ligands can mitigate this issue. broadpharm.comnih.gov SPAAC, on the other hand, is a copper-free click reaction that is ideal for applications in living systems. wikipedia.orgwikipedia.org

The carboxylic acid group offers a different mode of conjugation, primarily through the formation of amide bonds with primary amines, which are abundant in biological molecules like proteins (at the N-terminus and on lysine (B10760008) residues). mdpi.comnih.gov This reaction is typically mediated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS), to form a more reactive intermediate. nih.govrsc.orgthermofisher.com The ability to perform these two distinct and highly specific reactions independently makes linkers with both azide and carboxylic acid functionalities exceptionally versatile for creating complex bioconjugates. nih.govnih.gov

Scope and Academic Relevance of N-(Azido-PEG10)-N-PEG10-acid Research

This compound is a prime example of a sophisticated linker that embodies the principles of modern bioconjugation. Its branched structure and dual, orthogonal functionalities make it a subject of significant academic and research interest. This linker is particularly relevant in the development of complex therapeutic and diagnostic agents.

For instance, it can be used in the construction of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.govmedchemexpress.comcreative-biolabs.com The linker's architecture is critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov

In the field of antibody-drug conjugates (ADCs), this type of branched linker can be used to attach a cytotoxic drug to an antibody. americanpharmaceuticalreview.comnih.gov The branched PEG chains can help to improve the solubility and stability of the ADC while potentially allowing for a higher drug-to-antibody ratio (DAR). americanpharmaceuticalreview.comnih.gov The academic relevance of this compound lies in its potential to create more effective and precisely engineered biomolecules for a variety of applications in medicine and materials science. precisepeg.combroadpharm.com

Compound Information

Compound NameSynonymsMolecular FormulaMolecular Weight ( g/mol )
This compound-C45H90N4O221039.22
Azido-PEG10-AmineO-(2-Aminoethyl)-O'-(2-azidoethyl)nonaethylene glycol; 32-Azido-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-amineC22H46N4O10526.61
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC, EDACC8H17N3155.24
N-hydroxysuccinimideNHSC4H5NO3115.09

Properties

Molecular Formula

C45H90N4O22

Molecular Weight

1039.2 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C45H90N4O22/c46-49-48-4-8-55-12-16-59-20-24-63-28-32-67-36-40-71-44-43-70-39-35-66-31-27-62-23-19-58-15-11-54-7-3-47-2-6-53-10-14-57-18-22-61-26-30-65-34-38-69-42-41-68-37-33-64-29-25-60-21-17-56-13-9-52-5-1-45(50)51/h47H,1-44H2,(H,50,51)

InChI Key

MMVAMCAREJYWCU-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemo Selective Preparation of N Azido Peg10 N Peg10 Acid

Established Synthetic Routes for Azido-Terminated and Carboxylated PEG Compounds

The synthesis of the target molecule relies on fundamental reactions developed for the functionalization of linear PEG chains. These reactions are typically high-yielding and form the basis for more complex, modular approaches.

The introduction of an azide (B81097) group (–N₃) onto a PEG chain is a common and efficient transformation, prized for its utility in "click chemistry" reactions. nih.govacs.org The most prevalent method involves a two-step process starting from a hydroxyl-terminated PEG. mdpi.comresearchgate.net

Activation of the Hydroxyl Group : The terminal hydroxyl group (–OH) of a PEG molecule is first converted into a better leaving group. This is typically achieved by reaction with a sulfonyl chloride, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a base like triethylamine (B128534) (NEt₃). mdpi.comfsu.edu This reaction forms a PEG-mesylate (PEG-OMs) or PEG-tosylate (PEG-OTs) intermediate. mdpi.commdpi.com

Nucleophilic Substitution with Azide : The resulting sulfonate ester is then displaced by an azide nucleophile, most commonly sodium azide (NaN₃). mdpi.commdpi.com This Sₙ2 reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or ethanol, often with heating, to yield the desired azido-terminated PEG (PEG-N₃). mdpi.commdpi.com The conversion is generally quantitative and can be monitored by the disappearance of the starting material and the appearance of the characteristic azide stretch in the infrared (IR) spectrum around 2100 cm⁻¹. nih.govacs.org

A summary of this common synthetic route is presented below:

StepReagentsIntermediate/ProductPurpose
1PEG-OH, MsCl (or TsCl), NEt₃PEG-OMs (or PEG-OTs)Convert hydroxyl to a good leaving group.
2PEG-OMs, NaN₃PEG-N₃Introduce the azide functionality via nucleophilic substitution.

Creating a carboxylic acid (–COOH) terminus on a PEG chain can be accomplished through several strategies, primarily involving the oxidation of a terminal hydroxyl group or the modification of a PEG derivative. nih.gov

Direct Oxidation : One of the most direct methods is the oxidation of a terminal primary alcohol (PEG-OH) to a carboxylic acid. google.com Various oxidizing agents can be used, though care must be taken to avoid cleavage of the PEG ether linkages. google.com Mild oxidation conditions are preferred. conicet.gov.arresearchgate.net For instance, a two-step process involving an initial oxidation to an aldehyde followed by further oxidation to the carboxylic acid is a common strategy. google.comconicet.gov.ar

Alkylation followed by Hydrolysis : An alternative route involves the reaction of a PEG-alkoxide with an α-haloester, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester to yield the carboxylic acid. researchgate.net This method introduces a short alkyl spacer between the PEG chain and the carboxyl group.

Use of Protected Initiators : For syntheses involving the ring-opening polymerization of ethylene (B1197577) oxide, an initiator containing a protected carboxyl group can be used. nih.govacs.org After polymerization, the protecting group is removed to reveal the terminal carboxylic acid.

A common challenge is preventing the degradation of the PEG backbone, especially under harsh oxidative or acidic/basic conditions. google.com Therefore, methods often employ protecting group strategies and mild reaction conditions to achieve high yields and purity. nih.govrsc.org

Targeted Synthesis of Heterobifunctional N-(Azido-PEG10)-N-PEG10-acid Derivatives

The synthesis of a branched molecule like this compound necessitates a chemo-selective and stepwise approach to build the desired architecture. This involves assembling the two distinct functionalized PEG arms onto a central branching point.

A logical synthesis for this compound would involve a modular or stepwise strategy. nih.govrsc.orgrsc.org One potential pathway begins with a central molecule containing two reactive sites, such as a dialkylated amine.

A plausible synthetic route could be:

Preparation of Functionalized Arms : Synthesize two key intermediates separately: HO-PEG10-N₃ (Azido-PEG10-alcohol) and HO-PEG10-COOtBu (a t-butyl protected Carboxy-PEG10-alcohol). The tert-butyl ester serves as a protecting group for the carboxylic acid, preventing it from reacting in subsequent steps.

Activation of Arms : Convert the terminal hydroxyl groups of both PEG arms into good leaving groups, for example, by mesylation to form MsO-PEG10-N₃ and MsO-PEG10-COOtBu.

Stepwise Alkylation : React a primary amine (like benzylamine, which can be deprotected later) in a stepwise manner. First, react it with one equivalent of MsO-PEG10-N₃. After purification, the resulting secondary amine is then reacted with the second activated arm, MsO-PEG10-COOtBu. This stepwise addition is crucial to prevent the formation of homobifunctional side products.

Deprotection : Finally, remove the protecting groups. The tert-butyl ester can be cleaved under acidic conditions (e.g., with trifluoroacetic acid) to reveal the carboxylic acid, and if a benzyl (B1604629) group was used on the central nitrogen, it can be removed by hydrogenolysis to yield the final product.

This modular approach allows for the controlled assembly of the complex structure and facilitates purification at intermediate stages. nih.gov

For applications where precise linker length is critical, the use of monodisperse or discrete PEG (dPEG®) is essential. Unlike traditional polydisperse PEGs, which are a mixture of chains of varying lengths, a PEG10 compound consists exclusively of molecules with exactly ten ethylene oxide units. csic.es

The synthesis of such precise molecules does not typically involve the polymerization of ethylene oxide. Instead, it relies on an iterative, stepwise addition of defined ethylene glycol units. csic.es This ensures a single molecular weight and a defined spatial length, which is crucial for applications in drug delivery and bioconjugation where the distance between conjugated moieties must be strictly controlled. scispace.combeilstein-journals.org The use of monodisperse PEG10 starting materials is a prerequisite for synthesizing a structurally pure this compound. csic.es The increased molecular weight and defined structure of PEG10 chains compared to shorter PEGs can also influence properties like circulation time and biodistribution in biomedical applications. scispace.combeilstein-journals.org

Purification and Isolation Techniques for this compound Synthesized Products

The purification of PEGylated compounds, particularly complex ones like this compound, is a critical step to remove unreacted starting materials, reagents, and side products. pharmiweb.com Given the non-crystalline, often oily or waxy nature of PEG derivatives, standard purification techniques may be challenging. acs.org A combination of chromatographic and other methods is typically employed.

Size Exclusion Chromatography (SEC) : SEC is a powerful technique for separating molecules based on their hydrodynamic radius. mcmaster.ca It is highly effective at removing smaller molecules, such as unreacted PEG chains, catalysts, and protecting group fragments, from the larger final product. researchgate.net

Ion-Exchange Chromatography (IEX) : Since the target molecule contains a carboxylic acid group and a central amine, IEX can be a very effective purification method. nih.gov By manipulating the pH of the mobile phase, the charge state of the molecule can be controlled, allowing for its separation from neutral or differently charged impurities.

Reverse Phase Chromatography (RPC/RP-HPLC) : RPC separates molecules based on hydrophobicity. It can be used to separate the desired product from less or more hydrophobic impurities and is particularly useful for analyzing positional isomers. researchgate.net

Complexation and Precipitation : A novel technique for isolating PEG-containing compounds involves complexation with salts like magnesium chloride (MgCl₂). This can transform oily or gel-like PEG products into handleable solid precipitates, which can be isolated by filtration. acs.org

The final purity and structure are typically confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. nih.govrsc.org

TechniquePrinciple of Separation/AnalysisApplication in Purifying/Characterizing this compound
Size Exclusion Chromatography (SEC)Size and shape (hydrodynamic volume)Removal of smaller unreacted reagents and byproducts.
Ion-Exchange Chromatography (IEX)Net chargeSeparation based on the acidic (COOH) and basic (amine) groups.
Reverse Phase Chromatography (RPC)Polarity/HydrophobicityFine purification and removal of non-polar impurities.
Nuclear Magnetic Resonance (NMR)Nuclear spin in a magnetic fieldStructural confirmation and verification of functional groups.
Mass Spectrometry (MS)Mass-to-charge ratioConfirmation of molecular weight and purity.
Fourier-Transform Infrared (FTIR)Absorption of infrared radiationDetection of key functional groups (e.g., azide stretch at ~2100 cm⁻¹, carbonyl stretch at ~1700-1750 cm⁻¹).

Chemical Reactivity and Orthogonal Functionalization Strategies

Bioorthogonal Click Chemistry Applications of the Azide (B81097) Moiety

The azide group of N-(Azido-PEG10)-N-PEG10-acid is a key component for "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility. These reactions can proceed in complex biological environments with minimal side reactions.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a widely used click reaction for covalently linking molecules. nih.govrsc.org In the context of this compound, the azide group readily reacts with a terminal alkyne in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. medchemexpress.combeilstein-journals.org This reaction is known for its high yields and regioselectivity. beilstein-journals.org

The standard procedure often involves the in situ reduction of a Cu(II) salt, such as copper(II) sulfate, using a reducing agent like sodium ascorbate. beilstein-journals.org The reaction is typically tolerant of a wide range of functional groups and can be performed in aqueous solutions, making it suitable for biological applications. beilstein-journals.org To enhance the reaction kinetics and stabilize the Cu(I) oxidation state, various ligands can be employed. nih.govmdpi.comnih.gov

Table 1: Common Ligands Used in CuAAC Reactions

LigandDescriptionKey Features
TBTA (Tris(benzyltriazolylmethyl)amine)The first widely applied ligand for CuAAC.Significantly accelerates the reaction and stabilizes Cu(I) in aqueous environments. nih.gov
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid)A water-soluble ligand.Works effectively in accelerating CuAAC on biological surfaces. mdpi.com
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)A water-soluble ligand developed to improve upon TBTA.Offers good water solubility and catalytic activity.
Phosphine-based ligands (e.g., PPh3, P(OMe)3)Used in organic solvents where cuprous salts have limited solubility. nih.govEffective for reactions in non-aqueous media.

The versatility of CuAAC allows for the conjugation of this compound to a wide array of alkyne-modified molecules, including proteins, nucleic acids, lipids, and small molecule drugs. nih.gov

To circumvent the potential cytotoxicity associated with the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative. medchemexpress.comiris-biotech.de In this reaction, the azide group of this compound reacts with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a stable triazole. medchemexpress.com The inherent ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a catalyst. nih.govnih.gov

SPAAC reactions are known for their excellent bioorthogonality and have been widely used for in vivo imaging and labeling of biomolecules. nih.govnih.gov The reaction kinetics of SPAAC can be influenced by the structure of the cyclooctyne. nih.govnih.gov

Table 2: Common Cyclooctynes Used in SPAAC

CyclooctyneAbbreviationKey Features
Dibenzocyclooctyne DBCOReacts rapidly with azides and is widely used in bioconjugation. medchemexpress.com
Bicyclo[6.1.0]nonyne BCNAnother commonly used strained alkyne for SPAAC. medchemexpress.com
4-Dibenzocyclooctynol DIBOExhibits fast reaction kinetics with azides. nih.govnih.gov
Diazacyclononynes DACNA class of versatile reagents for metal-free click chemistry with high reactivity and stability. iris-biotech.de

While the azide group itself is not a direct participant in the inverse electron-demand Diels-Alder (iEDDA) reaction, azide-containing PEG linkers can be incorporated into systems that utilize this powerful bioorthogonal reaction. The iEDDA reaction typically involves the cycloaddition of an electron-poor diene, such as a tetrazine, with an electron-rich dienophile, like a strained alkene (e.g., norbornene) or an alkyne. nih.govwikipedia.orgresearchgate.net

The orthogonality of iEDDA with other click reactions, such as CuAAC and SPAAC, allows for the sequential and selective labeling of multiple components in a complex system. units.it For instance, a molecule could be designed with both an azide and a dienophile, allowing for stepwise conjugation using this compound and a tetrazine-functionalized partner. The iEDDA reaction is known for its exceptionally fast kinetics, making it highly suitable for applications requiring rapid conjugation. nih.gov

Carboxylic Acid Functionalization for Covalent Coupling

The terminal carboxylic acid of this compound provides a versatile handle for covalent attachment to amine-containing molecules through the formation of a stable amide bond. broadpharm.combroadpharm.com

A common and efficient method for activating the carboxylic acid is through the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). nih.gov

The reaction proceeds in two main steps:

Activation: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.

Coupling: This intermediate can then react directly with a primary amine to form an amide bond. However, to improve efficiency and stability, NHS is often added to convert the O-acylisourea into a more stable NHS ester. This NHS ester then readily reacts with the amine to yield the final amide conjugate. nih.gov

This chemistry is widely employed for conjugating PEG linkers to proteins, peptides, and other biomolecules containing lysine (B10760008) residues or N-terminal amines. reading.ac.ukacs.org The reaction conditions can be optimized by adjusting the pH and using appropriate buffers, such as MES buffer for the activation step. mdpi.com

Table 3: Reagents for Carbodiimide-Mediated Amidation

ReagentAbbreviationFunction
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDCActivates the carboxylic acid to form a reactive intermediate. nih.gov
N-hydroxysuccinimide NHSReacts with the EDC-activated acid to form a more stable, amine-reactive NHS ester. nih.gov
N,N'-Dicyclohexylcarbodiimide DCCAnother carbodiimide (B86325) used for activating carboxylic acids, often in organic solvents. acs.org
1-Hydroxybenzotriazole HOBtCan be used as an additive to suppress side reactions and improve coupling efficiency.
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) HATUA highly efficient coupling reagent often used in peptide synthesis. broadpharm.combroadpharm.com

While less common for bioconjugation than amidation, the carboxylic acid of this compound can also undergo esterification reactions with alcohols under acidic conditions or using specific coupling agents. This allows for the formation of ester linkages, which can be designed to be cleavable under certain physiological conditions.

Furthermore, the carboxylic acid can participate in other condensation reactions, expanding the repertoire of possible conjugation strategies. The choice of reaction will depend on the desired stability of the resulting linkage and the functional groups present on the molecule to be conjugated.

Investigating Reaction Kinetics and Efficiency in Complex Research Environments

The efficiency of bioconjugation reactions employing linkers like this compound is critically dependent on the reaction kinetics of its constituent functional groups within complex biological milieu. Buffers, pH, and the presence of other biomolecules can significantly influence reaction rates and yields.

Kinetics of Azide-Alkyne Cycloaddition:

The "click" reaction between an azide and an alkyne is a cornerstone of bioconjugation due to its high specificity and efficiency under physiological conditions. springernature.com However, its kinetics in complex environments are not uniform. Studies investigating strain-promoted azide-alkyne cycloaddition (SPAAC) have revealed that buffer composition and pH are significant factors. For instance, reaction rates can differ between common biological buffers, with one study noting that reactions in DMEM cell culture media were faster than those in RPMI. rsc.org Furthermore, the presence of a PEG linker itself can accelerate reaction kinetics; a DBCO-PEG5-trastuzumab conjugate showed a 31 ± 16% increase in reaction rate compared to a non-PEGylated version. rsc.org This enhancement is attributed to the hydrophilic and flexible nature of the PEG spacer, which can improve solubility and reduce steric hindrance. rsc.org

For copper-catalyzed reactions (CuAAC), the choice of chelating ligand is crucial for maintaining catalyst activity and protecting sensitive biomolecules. Ligands like tris(benzyltriazolylmethyl)amine (TBTA) are effective but often require organic co-solvents like DMSO, which can be detrimental to protein structure and function. plos.org Water-soluble ligands such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) have been developed to circumvent this issue, allowing for efficient CuAAC in fully aqueous buffers and preserving the enzymatic activity of proteins during conjugation. plos.org The second-order rate constants for CuAAC are generally high, in the range of 10-100 M⁻¹s⁻¹, but can be influenced by the specific ligand and reaction conditions. rsc.orgmdpi.com

Factors Influencing SPAAC Reaction Kinetics in Complex Media rsc.org
FactorObservationQuantitative Effect (Example)
Buffer TypeReaction rates are buffer-dependent.HEPES buffer showed significantly higher rate constants than PBS buffer.
PEG LinkerInclusion of a PEG linker generally increases reaction rates.A DBCO-PEG5-antibody conjugate reacted ~31% faster than its non-PEGylated counterpart.
Azide StructureElectron-donating capacity of the azide affects reactivity.1-azido-1-deoxy-β-D-glucopyranoside reacted faster than 3-azido-L-alanine.
Steric HindranceProximity of the reactive group to a large biomolecule can impede the reaction.Antibody-DBCO conjugates showed slower kinetics than a smaller sulfo-DBCO-amine model.

Kinetics of Carboxylic Acid-Amine Coupling:

The formation of an amide bond between the linker's carboxylic acid and a protein's amine groups via EDC/NHS chemistry is also highly sensitive to the reaction environment. The activation of the carboxylic acid by EDC is most efficient under acidic conditions (pH 4.5-5.5). axispharm.combroadpharm.com However, the subsequent reaction of the resulting NHS ester with a primary amine is optimal at a slightly alkaline pH of 7.2 to 8.5. thermofisher.com This pH dependency requires careful optimization of buffer conditions.

The stability of the activated NHS ester is a critical factor for efficiency. The half-life of hydrolysis for an NHS ester is on the order of hours at pH 7 but can decrease to just 10 minutes at pH 8.6, creating a narrow window for effective conjugation. thermofisher.com In complex media, the presence of other nucleophiles can also consume the activated ester, reducing the yield of the desired conjugate. Furthermore, steric hindrance can play a significant role; conjugating large molecules may result in lower efficiency compared to smaller ones. luxembourg-bio.com Alternative coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) have been shown to improve ligation efficiency by 17% compared to EDC/NHS for certain substrates like hyaluronic acid, suggesting that the choice of coupling agent can be critical for achieving high yields in specific applications. luxembourg-bio.com

Factors Influencing EDC/NHS Coupling Efficiency axispharm.comthermofisher.comluxembourg-bio.com
FactorObservationOptimal Condition/Note
pHThe two-step reaction has conflicting pH optima.EDC activation: pH 4.5-5.5. NHS ester reaction with amine: pH 7.2-8.5.
NHS-Ester StabilityThe activated NHS ester is prone to hydrolysis, especially at higher pH.Half-life is ~4-5 hours at pH 7 (0°C) but drops to 10 min at pH 8.6 (4°C).
Steric HindranceLarge biomolecules may experience reduced coupling efficiency.Reaction may be less efficient for bulky proteins compared to small peptides.
Coupling AgentAlternatives to EDC/NHS may offer higher efficiency.DMTMM showed 17% higher efficiency for ligating amines to hyaluronic acid.

Applications of N Azido Peg10 N Peg10 Acid in Advanced Academic Research Methodologies

Role in Bioconjugation Chemistry and Chemical Biology Research

N-(Azido-PEG10)-N-PEG10-acid is a heterobifunctional linker, meaning it possesses two different reactive functional groups. biosynth.com This characteristic makes it highly versatile for covalently connecting different molecular entities, a cornerstone of bioconjugation chemistry. biosynth.com The azide (B81097) and carboxylic acid groups provide orthogonal reactivity, enabling sequential or one-pot multi-step reactions.

Site-Specific Modification of Biomolecules for Research Probes

A significant application of this compound lies in the site-specific modification of biomolecules such as proteins, peptides, and nucleic acids to create sophisticated research probes. biosynth.com The carboxylic acid end of the molecule can be activated to react with primary amine groups, commonly found on the surface of proteins (e.g., lysine (B10760008) residues) or on modified nucleic acids. broadpharm.combroadpharm.comcd-bioparticles.net This reaction forms a stable amide bond. broadpharm.combroadpharm.comcd-bioparticles.net

Once conjugated to the biomolecule via the acid group, the terminal azide remains available for further modification through "click chemistry." broadpharm.comcd-bioparticles.net This suite of reactions is known for its high efficiency, specificity, and biocompatibility. The azide group can readily react with molecules containing an alkyne group in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes in a strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage. medchemexpress.com This two-step approach allows for the precise installation of various functionalities onto a biomolecule.

Table 1: Examples of Biomolecule Modifications using this compound

Biomolecule Target Coupling Chemistry (1st Step) Click Chemistry (2nd Step) Resulting Probe/Application
Protein (e.g., Antibody) Amide bond formation (Acid-Amine) CuAAC or SPAAC Fluorescently labeled antibody for imaging
Peptide Amide bond formation (Acid-Amine) CuAAC or SPAAC Biotinylated peptide for affinity purification

Construction of Advanced Molecular Tools and Probes for Biological Studies

The ability to link different molecular entities with precision has made this compound instrumental in building advanced tools for biological research. By combining a biomolecule-targeting moiety with a reporter molecule (e.g., a fluorescent dye or a biotin (B1667282) tag) through this linker, researchers can create probes to visualize, track, and isolate specific cellular components and processes.

For instance, a fluorescent dye containing an alkyne group can be "clicked" onto a protein that has been pre-functionalized with this compound. This creates a fluorescently labeled protein that can be used to study its localization and dynamics within living cells. Similarly, attaching a biotin tag allows for the selective isolation of the modified biomolecule and its binding partners from complex biological mixtures using streptavidin-coated beads.

Development of PROTAC Linkers for Targeted Protein Degradation Research

A cutting-edge application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comglpbio.commedchemexpress.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.com A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. medchemexpress.com

This compound serves as a versatile PEG-based linker in PROTAC development. medchemexpress.comglpbio.commedchemexpress.com The length and flexibility of the PEG chain are critical for optimal PROTAC activity, as they determine the spatial orientation of the target protein and the E3 ligase to facilitate efficient ubiquitination. The bifunctional nature of this compound allows for the sequential attachment of the two different ligands, providing a modular approach to PROTAC synthesis. Researchers can systematically vary the linker length by using different PEG chain lengths to optimize the efficacy of a given PROTAC.

Contributions to Materials Science and Nanotechnology Research

The properties of this compound also lend themselves to applications in materials science and nanotechnology, particularly in the creation of functionalized surfaces and advanced polymer networks.

Surface Functionalization and Coating for Biomaterial Studies

In the field of biomaterials, surface properties play a crucial role in determining biocompatibility and cellular response. PEGylation, the process of attaching PEG chains to a surface, is a widely used strategy to reduce non-specific protein adsorption and improve the "stealth" properties of materials in a biological environment. acs.org

This compound can be used to functionalize surfaces for biomaterial studies. The carboxylic acid group can be used to anchor the molecule to surfaces that have been pre-treated to expose amine groups. This creates a surface coated with PEG chains terminating in an azide group. This azide-functionalized surface can then be further modified using click chemistry to attach various bioactive molecules, such as peptides containing cell-adhesion motifs (e.g., RGD) or growth factors, to promote specific cell interactions.

Table 2: Surface Functionalization Scheme

Substrate Material Surface Activation Linker Attachment Subsequent Modification Application
Glass or Silicon Aminosilanization This compound via EDC/NHS chemistry Click reaction with alkyne-RGD peptide Creating cell-adhesive surfaces for tissue engineering
Gold Nanoparticles Thiol-amine linker This compound via amide coupling Click reaction with alkyne-drug molecule Targeted drug delivery vehicle

Fabrication of PEG-based Hydrogels and Polymer Networks for Model Systems

Hydrogels are water-swollen polymer networks that can mimic the extracellular matrix, making them valuable as 3D culture systems for studying cell behavior. nih.gov PEG-based hydrogels are particularly popular due to their biocompatibility, tunable mechanical properties, and resistance to non-specific protein fouling. acs.orgiu.edu

This compound can be incorporated into the fabrication of PEG-based hydrogels. While this specific molecule is linear, related multi-arm PEG molecules functionalized with azide or alkyne groups are commonly used as building blocks for hydrogel formation via click chemistry. acs.org For example, a four-arm PEG-azide can be crosslinked with a di-alkyne peptide to form a hydrogel. The principles demonstrated with these systems are applicable to linkers like this compound for tethering specific functionalities within a hydrogel network. The carboxylic acid could be used to conjugate the linker to a multi-arm PEG backbone, presenting an azide group for subsequent click reactions. This allows for the incorporation of signaling molecules or other functionalities within the hydrogel in a controlled manner, creating more sophisticated and biologically relevant model systems. The mechanical properties of such hydrogels, like their shear moduli, can often be tuned by varying the molecular weight of the PEG precursors or the stoichiometry of the reactive groups. acs.org

Assembly of Nanoparticle Conjugates for Research Platforms

The heterobifunctional nature of this compound is particularly advantageous in the assembly of nanoparticle conjugates for the development of sophisticated research platforms. biosynth.com This linker enables the covalent attachment of nanoparticles to a wide array of biomolecules or functional moieties, creating multifunctional nanostructures for various research applications. biomedicineonline.org

The general strategy involves a two-step process. First, the carboxylic acid end of the linker can be activated to react with primary amine groups present on the surface of a nanoparticle or a molecule to be attached to the nanoparticle. broadpharm.com Subsequently, the azide terminus is available for a highly specific "click" reaction with an alkyne-modified biomolecule, such as a protein, peptide, or oligonucleotide. creativepegworks.commedchemexpress.com This orthogonal ligation strategy ensures a high degree of control over the composition and orientation of the conjugated molecules on the nanoparticle surface.

The PEG component of the linker plays a crucial role in these assemblies. It not only enhances the water solubility and biocompatibility of the resulting nanoparticle conjugate but also provides a flexible spacer that can minimize steric hindrance between the nanoparticle and the attached biomolecule, thereby preserving the biological activity of the conjugated molecule. chempep.comaxispharm.com This is critical for applications where the nanoparticle serves as a scaffold to present biologically active ligands for cellular targeting or as a platform for assembling multi-component systems. For instance, bifunctional nanoparticles have been developed for dual targeting in drug delivery research. rsc.org

Table 1: Key Features of this compound in Nanoparticle Conjugation

FeatureDescriptionResearch Relevance
Heterobifunctionality Possesses two different reactive groups: an azide and a carboxylic acid. biosynth.comAllows for sequential and controlled conjugation of different molecules to a nanoparticle surface.
Click Chemistry Compatibility The azide group readily participates in highly efficient and specific cycloaddition reactions with alkynes. creativepegworks.commedchemexpress.comEnables precise attachment of alkyne-modified biomolecules with high yield and minimal side reactions.
Amine Reactivity The carboxylic acid can form stable amide bonds with primary amines. broadpharm.combroadpharm.comProvides a common and reliable method for initial attachment to amine-functionalized nanoparticles or molecules.
PEG Spacer The polyethylene (B3416737) glycol chain enhances hydrophilicity and provides a flexible linker. chempep.combroadpharm.comImproves the stability and biocompatibility of nanoparticle conjugates in aqueous environments and preserves the function of attached biomolecules.

Utility in Polymer Science and Macromolecular Engineering Research

This compound and similar azide-PEG-acid structures are instrumental in the field of polymer science and macromolecular engineering. Their bifunctional nature allows for their use as building blocks in the synthesis of complex polymer architectures with tailored properties and functionalities. creativepegworks.comaxispharm.com

Synthesis of Block Copolymers and Dendritic Structures

The orthogonal reactivity of the azide and carboxylic acid groups makes this compound an excellent tool for the synthesis of well-defined block copolymers. rsc.org For example, the carboxylic acid can be used to initiate the polymerization of one type of monomer, followed by the "clicking" of a second, alkyne-terminated polymer to the azide end. This approach allows for the precise combination of different polymer segments, leading to materials with unique self-assembly properties and functionalities. Research has demonstrated the synthesis of helix-coil block copolymers by coupling alkyne-terminated helical poly(phenyl isocyanide) with azide-terminated PEG. rsc.org

Furthermore, this bifunctional linker can be incorporated into the synthesis of dendritic and branched polymers. broadpharm.com By strategically using the azide and carboxylic acid functionalities in multi-step synthetic routes, researchers can create complex, tree-like macromolecules. For instance, a related branched PEG linker, N-(Azido-PEG10)-N-(PEG10-NH-Boc)-PEG10-acid, which contains azide, protected amine, and carboxylic acid groups, highlights the potential for creating even more complex, multi-functional dendritic structures. broadpharm.com Similarly, N-(acid-PEG10)-N-bis(PEG10-azide) provides a platform for attaching two molecules via click chemistry and a third via amide bond formation, facilitating the construction of branched architectures. broadpharm.commedchemexpress.eu A "graft-through" and "click-to" strategy using ROMP (ring-opening metathesis polymerization) has been employed to create clickable, branched nanostructures. nih.gov

Design of Cleavable or Responsive Linkers in Research Systems

While this compound itself forms stable linkages, its core structure can be modified to incorporate cleavable or responsive elements, a key area of research in drug delivery and smart materials. adcreviews.com The fundamental principle involves introducing a labile bond within the linker structure that can be broken under specific physiological or external stimuli, such as changes in pH, redox potential, or the presence of specific enzymes.

For example, researchers have designed linkers that incorporate acid-labile bonds, which are stable at physiological pH but cleave in the acidic environment of tumor tissues or endosomes. mdpi.com This strategy allows for the targeted release of a conjugated payload. Similarly, disulfide bonds can be incorporated into linkers, which are stable in the bloodstream but are readily cleaved by the high concentration of glutathione (B108866) inside cells, providing another mechanism for intracellular drug release. The versatility of PEG linker synthesis allows for the integration of such cleavable moieties alongside the azide and carboxylic acid functionalities, enabling the creation of advanced, stimulus-responsive macromolecular systems. researchgate.net

Integration in Synthetic Biology and Bio-Inspired Systems

The principles of precise molecular assembly offered by linkers like this compound are being increasingly integrated into synthetic biology and the construction of bio-inspired systems. precisepeg.com These fields aim to design and build new biological parts, devices, and systems, or to mimic biological processes for technological applications.

The ability to specifically and covalently link different biological and synthetic components is fundamental to these endeavors. The biocompatibility of the PEG linker is a significant advantage in these applications, minimizing unwanted interactions with biological components. chempep.combiosyn.com

For instance, the precise attachment of signaling molecules or enzymes to scaffolds can be used to create artificial cellular signaling pathways or to spatially organize enzymatic cascades, mimicking the metabolic pathways found in nature. The "click" chemistry functionality allows for the labeling and tracking of biomolecules within living systems, a technique known as bioorthogonal chemistry. axispharm.com This has been demonstrated in microbiome imaging, where a bulky, clickable PEG molecule was attached to a fluorogen to create a highly selective marker for cell viability. nih.govbiorxiv.org The ability to construct such well-defined bio-hybrid systems opens up new avenues for research in areas such as biosensing, targeted diagnostics, and the development of artificial cells.

Analytical Methodologies for Characterization of N Azido Peg10 N Peg10 Acid and Its Conjugates

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of N-(Azido-PEG10)-N-PEG10-acid, verifying the presence of its key functional groups, and determining its molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for End-Group Analysis and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR), is a primary technique for verifying the covalent structure and assessing the purity of functionalized PEG derivatives. researchgate.net It is instrumental in quantifying the functional groups at the ends of the polymer chain. nih.gov

For this compound, ¹H NMR analysis focuses on identifying the characteristic signals corresponding to the protons adjacent to the terminal azide (B81097) and carboxylic acid groups, as well as the repeating ethylene (B1197577) glycol units of the PEG backbone. A significant challenge in the NMR analysis of azido-PEGs is the potential overlap of the methylene protons adjacent to the azide group (–CH₂–N₃) with the ¹³C satellite peaks of the main PEG signal, which can complicate accurate quantification. nih.gov This issue is more pronounced in PEGs of higher molecular weight. nih.gov

To overcome this, a common strategy involves reacting the azide with an alkyne via a "click" chemistry reaction to form a 1,2,3-triazole. nih.gov The resulting triazole-adjacent protons yield distinct signals at a downfield chemical shift (e.g., δ ~4.7 ppm), well-separated from the PEG backbone signals, which allows for more straightforward and accurate end-group analysis. nih.gov Purity assessment by ¹H NMR also involves screening for the presence of unfunctionalized PEG, which would show signals corresponding to terminal hydroxyl (–OH) groups. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for this compound Structure Verification

Proton AssignmentTypical Chemical Shift (δ, ppm)Description
–O–CH₂–CH₂–O–~3.64Singlet corresponding to the repeating ethylene glycol units in the PEG backbone. mdpi.com
–CH₂–N₃~3.39Triplet for the methylene protons directly attached to the azide functional group. mdpi.com
–CH₂–COOH~4.1Triplet or singlet for the methylene protons adjacent to the carboxylic acid group.
PEG backbone ¹³C satellites~3.4-3.8Small peaks flanking the main PEG signal that can interfere with end-group signals. researchgate.netnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of specific functional groups within the this compound molecule. The IR spectrum provides a molecular "fingerprint" by detecting the vibrational frequencies of chemical bonds. idosi.org

The key functional groups each have characteristic absorption bands. The azide group (–N₃) is identified by a strong, sharp antisymmetric stretching vibration that is typically found in a relatively clear region of the spectrum. researchgate.netresearchgate.net The carboxylic acid (–COOH) is identified by a characteristic carbonyl (C=O) stretch and a broad hydroxyl (O–H) stretch. The prominent ether linkages (C–O–C) of the PEG backbone produce a very strong absorption band, which is a signature feature of all PEG compounds. nih.gov

Table 2: Characteristic Infrared Absorption Bands for this compound

Functional GroupBond VibrationCharacteristic Wavenumber (cm⁻¹)
Azide (–N₃)N≡N antisymmetric stretch~2100
Carboxylic Acid (–COOH)C=O stretch1700 - 1725
Carboxylic Acid (–COOH)O–H stretch2500 - 3300 (broad)
PEG Backbone (–CH₂–O–CH₂–)C–O–C stretch~1100 (strong)

Mass Spectrometry (MS), Including MALDI-TOF, for Molecular Weight Verification and Structural Confirmation

Mass spectrometry (MS) is a powerful tool for the precise determination of the molecular weight of PEG derivatives. frontiersin.org Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for polymer analysis as it allows for the measurement of the absolute molecular weight of individual polymer chains within a sample. bath.ac.uk

For more complex structural analysis and for characterizing conjugates, MS is often coupled with liquid chromatography (LC-MS). nih.gov Techniques such as post-column addition of charge-stripping agents can simplify the complex spectra often produced by PEGylated molecules, facilitating accurate mass determination. nih.govingenieria-analitica.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements to confirm the elemental composition of the molecule. enovatia.com

Table 3: Example of Expected MALDI-TOF MS Data for this compound

ParameterExpected Value/ObservationSignificance
Average Molecular Weight (Mw)Consistent with the calculated mass of the compound.Confirms the overall size of the molecule.
Peak-to-Peak Mass Difference44.0 DaVerifies the ethylene glycol repeating unit structure. bath.ac.uk
Ion SeriesPrimarily [M+Na]⁺ or [M+K]⁺Confirms the presence of the intact molecule with common adducts. nih.gov
End-Group Mass CalculationConsistent with Azide and Acid termini.Provides structural confirmation of the bifunctional nature. bath.ac.uk

Chromatographic Methods for Purity and Molecular Weight Distribution Analysis

Chromatographic techniques are essential for separating this compound from impurities and for analyzing its molecular weight distribution. These methods are also crucial for purifying and assessing the efficiency of subsequent conjugation reactions.

Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution. chromatographyonline.com It is a primary method for determining the molecular weight distribution and polydispersity of polymers. jenkemusa.com

For this compound, SEC/GPC analysis is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the Polydispersity Index (PDI), which is the ratio of Mw to Mn. jenkemusa.com A low PDI value (close to 1.0) indicates a highly monodisperse sample with uniform chain lengths, which is critical for consistent performance in conjugation reactions. This analysis can also detect the presence of any unreacted starting materials or undesired polymer fractions of different lengths. researchgate.net When analyzing PEG conjugates, SEC is effective at separating the higher molecular weight conjugate from unreacted protein and other small molecule reagents. creativepegworks.com

Table 4: Typical GPC/SEC Parameters for Polymer Characterization

ParameterSymbolDescriptionTypical Value for High-Purity PEG Linker
Number Average Molecular WeightMnThe total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.Corresponds to the target molecular weight.
Weight Average Molecular WeightMwAn average that accounts for the relative contribution of larger molecules.Close to Mn.
Polydispersity IndexPDIA measure of the broadness of the molecular weight distribution (Mw/Mn).≤ 1.05

High-Performance Liquid Chromatography (HPLC) and Reverse-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used extensively for purity analysis and for monitoring conjugation reactions. Reverse-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is particularly effective for assessing the purity of PEG derivatives. rsc.orgrsc.org

RP-HPLC can separate the target molecule, this compound, from closely related impurities, such as molecules with incomplete functionalization (e.g., hydroxyl-PEG-acid) or starting materials. Because PEG itself does not have a strong UV chromophore, detection is often accomplished with a universal detector like a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).

In the context of conjugation, RP-HPLC is invaluable for determining conjugation efficiency. By monitoring the reaction over time, one can observe the consumption of the starting materials (e.g., the protein or peptide to be modified) and the formation of the PEGylated product. nih.gov The purity of the final conjugate can be determined by integrating the area of the product peak relative to all other peaks in the chromatogram.

Table 5: Illustrative RP-HPLC Data for Purity Analysis of this compound

Peak NumberRetention Time (min)Area (%)Identity
14.21.5Impurity / Starting Material
28.598.0This compound
39.10.5Impurity

Quantitative Analysis of Functional Group Conversion Efficiency

The efficacy of this compound as a heterobifunctional linker is critically dependent on the successful and near-quantitative conversion of its terminal functional groups. Accurate determination of the conversion efficiency for both the azide and the carboxylic acid moieties is essential to ensure the quality, batch-to-batch consistency, and predictable performance of the compound in subsequent conjugation chemistries. researchgate.net A variety of analytical methodologies are employed to quantify the degree of functionalization, each offering distinct advantages in sensitivity, specificity, and the type of information provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary and powerful tool for the quantitative analysis of PEG end-group transformations. nih.gov The method relies on the integration of specific proton signals that are unique to the functional group and its immediate chemical environment. For this compound, the analysis involves monitoring the disappearance of signals from the precursor molecule (e.g., hydroxyl or a mesylate/tosylate intermediate) and the concurrent appearance of new, characteristic signals corresponding to the protons adjacent to the azide and carboxylic acid groups. nih.gov

For the azide functionalization, a distinct chemical shift is observed for the methylene protons (–CH₂) adjacent to the azide group (N₃), typically appearing around δ 3.37 ppm. nih.gov The conversion efficiency is calculated by comparing the integral of this peak to the integral of the stable, repeating ethylene glycol backbone protons (–OCH₂CH₂O–) or to a known internal standard. rsc.org It is crucial to correctly interpret the ¹H NMR spectra, as ¹³C–¹H coupling can lead to satellite peaks that, if ignored, may result in erroneous quantification. nih.govacs.org

Similarly, the formation of the carboxylic acid terminus can be tracked, often by observing the protons on the carbon alpha to the carbonyl group. The precise chemical shift depends on the specific structure of the acid terminus.

Table 1: Representative ¹H NMR Data for Azide Conversion Efficiency Calculation This interactive table presents hypothetical data to illustrate the calculation of functional group conversion based on ¹H NMR spectral integration.

Signal Assignment Chemical Shift (δ, ppm) Integral Value Calculation Step Result
Precursor Methylene (e.g., -CH₂-OMs) 4.35 0.05
Azide Methylene (-CH₂-N₃) 3.37 1.95 (Integral of -CH₂-N₃) / (Integral of -CH₂-N₃ + Integral of -CH₂-OMs)
1.95 / (1.95 + 0.05)

| Conversion Efficiency | | | Result x 100% | 97.5% |

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile technique for quantifying the conversion efficiency by separating the final product from starting materials and reaction intermediates. nih.gov Given that PEG molecules lack a strong native chromophore, detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are often employed, as they provide a response for all non-volatile analytes. chromatographyonline.comthermofisher.com

A reversed-phase HPLC (RP-HPLC) method can be developed to separate the more polar this compound from its less polar precursors (e.g., an ester-protected version of the acid). By analyzing the reaction mixture, the percentage of conversion can be determined by comparing the peak area of the final product to the total area of all relevant peaks (product, intermediates, and starting material).

Table 2: Illustrative HPLC Data for Carboxylic Acid Deprotection Analysis This interactive table shows sample data from an RP-HPLC analysis to quantify the conversion of a protected ester to a carboxylic acid.

Compound Retention Time (min) Peak Area Calculation Step Result
Protected Precursor (e.g., -PEG10-COOtBu) 12.5 45,800
Final Product (-PEG10-COOH) 8.2 1,475,000 (Area of Product) / (Area of Product + Area of Precursor)
1,475,000 / (1,475,000 + 45,800)

| Conversion Efficiency | | | Result x 100% | 97.0% |

Mass Spectrometry (MS)

Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is invaluable for confirming the identity of the final product and assessing the completeness of the reaction. ingenieria-analitica.com While not inherently quantitative in the same manner as chromatography, it provides a clear qualitative picture of the sample's composition. A successful synthesis of this compound would be confirmed by a mass spectrum showing a polymer distribution centered at the expected molecular weight. Crucially, the absence of mass distributions corresponding to the starting materials or monofunctional intermediates provides strong evidence for a high conversion efficiency. nih.gov

Functional Group-Specific Assays

The reactivity of the terminal groups can be quantified through specific chemical reactions.

Azide Group Quantification: The azide group's functionality can be assessed using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govacs.org By reacting the this compound with an excess of an alkyne-containing fluorophore, the conversion can be quantified by measuring the fluorescence of the resulting triazole product. nih.gov This method confirms that the azide groups are not only present but are also accessible and reactive for their intended "click chemistry" application.

Table 3: Fluorogenic Assay Data for Reactive Azide Quantification This interactive table displays hypothetical results from a fluorogenic click reaction assay to determine the percentage of active azide groups.

Sample Standard Azide-PEG (Control) This compound Calculation Step Result
Fluorescence Intensity (a.u.) 15,250 14,880 (Intensity of Sample / Intensity of Control)
14,880 / 15,250

| Reactive Azide Content | | | Result x 100% | 97.6% |

Carboxylic Acid Quantification: The carboxylic acid groups can be quantified by reacting them with a known excess of an amine-containing probe, often facilitated by carbodiimide (B86325) chemistry (e.g., using EDC and sulfo-NHS). nih.govencapsula.com The extent of the reaction can be determined by quantifying the unreacted probe or the resulting conjugate using HPLC or spectroscopy. Alternatively, classic acid-base titration methods can be used, although they may be less precise for polymeric materials.

By combining these analytical methodologies, a comprehensive and quantitative assessment of the functional group conversion efficiency for this compound can be achieved, ensuring its suitability for advanced bioconjugation applications.

Future Research Directions and Challenges in the Application of N Azido Peg10 N Peg10 Acid

Advancements in Scalable and Sustainable Synthetic Routes

A significant challenge for complex, monodisperse PEG linkers is their synthesis. Traditional PEG synthesis via the polymerization of ethylene (B1197577) oxide results in a disperse mixture of different chain lengths. nih.govacs.org For research-grade reagents like N-(Azido-PEG10)-N-PEG10-acid, where each PEG arm has a precise length (n=10), a controlled, stepwise synthesis is required. acs.org

Current methods, while effective at the lab scale, can be tedious and costly. Future research must focus on more efficient and scalable synthetic strategies:

Improved Solid-Phase Synthesis: Stepwise synthesis on a solid support, similar to peptide synthesis, allows for the iterative addition of ethylene glycol monomers to produce uniform PEGs. nih.gov Research is needed to optimize resins, coupling efficiencies, and cleavage conditions to make this process more suitable for large-scale production of complex branched structures. nih.gov

Liquid-Phase Iterative Growth: This approach avoids the limitations of solid supports and has shown promise for producing multi-gram quantities of monodisperse PEGs. researchgate.net Further development of purification techniques, such as Nanostar Sieving, could enhance the efficiency and scalability of this method for branched linkers. researchgate.net

Green Chemistry Principles: Future synthetic routes should aim to reduce environmental impact by minimizing the use of hazardous reagents and solvents and designing more atom-economical reactions.

Successfully scaling up production from milligram to kilogram quantities is essential for the broader adoption of these precision linkers in preclinical and potentially clinical development. biochempeg.com

Exploration of this compound in Advanced Bio-Inspired Systems and Dynamic Materials

The trifunctional nature of this compound makes it an ideal building block for creating complex, bio-inspired materials. The hydrophilic PEG chains improve water solubility and biocompatibility, essential properties for biological applications. precisepeg.comaxispharm.com

Future explorations in this area include:

Self-Assembled Nanostructures: PEGylated molecules can self-assemble into well-defined structures like micelles, nanotubes, or vesicles. nih.gov The three reactive handles on this linker allow for the precise placement of different functional groups (e.g., a targeting ligand, an imaging agent, and a therapeutic payload) on the surface of these self-assembled systems. This enables the creation of multifunctional nanocarriers for targeted drug delivery. nih.govsemanticscholar.org

Dynamic Hydrogels: Hydrogels are water-swollen polymer networks that can mimic the extracellular matrix. By using this compound as a crosslinker, it is possible to create hydrogels with precisely controlled properties. researchgate.net For example, the azide (B81097) group could be used to "click" the linker to a polymer backbone, while the acid group could be conjugated to a cell-adhesion peptide. This allows for the design of "smart" hydrogels for tissue engineering that can respond to biological stimuli.

Surface Modification: The linker can be used to functionalize surfaces, such as gold nanoparticles or quantum dots. researchgate.netresearchgate.net One arm can anchor the linker to the surface, leaving the other two arms available for conjugating biomolecules. This can be used to create "stealth" nanoparticles that evade the immune system and to develop advanced diagnostic sensors. reinste.com

Precision Control over Conjugation and Self-Assembly for Complex Research Constructs

Achieving precise control over the stoichiometry and spatial arrangement of conjugated molecules is a central challenge in building complex biological constructs like antibody-drug conjugates (ADCs) or bispecific antibodies. Multifunctional linkers are key to meeting this challenge. purepeg.comnih.gov

The distinct reactivity of the azide, acid, and secondary amine groups on this compound allows for a stepwise conjugation strategy. For instance:

The carboxylic acid can be reacted with a primary amine on a protein via EDC/NHS chemistry.

The azide can then be selectively reacted with a strained alkyne (e.g., DBCO) on a second molecule via copper-free click chemistry. biochempeg.com

The central secondary amine could potentially be functionalized in a third step, allowing for the creation of three-part conjugates. broadpharm.com

This level of control is critical for optimizing the properties of the final construct. Future research will focus on refining these stepwise protocols to maximize yield and purity at each step. Furthermore, understanding how the length and branching of the PEG chains influence the self-assembly and biological interactions of the final conjugate is crucial for rational design. nih.govnih.gov The PEG linker not only provides spacing but also influences solubility and shields the conjugate from non-specific interactions. purepeg.com

Addressing Heterogeneity and Quality Control in Research-Grade PEG Linkers

A major challenge in the field of PEGylation has been the heterogeneity of PEG reagents. ingenieria-analitica.com Traditional synthesis methods produce PEGs with a distribution of molecular weights (polydispersity), which leads to several problems:

Analytical Complexity: Characterizing a conjugate made with a polydisperse linker is difficult, as it results in a complex mixture of products. nih.govnih.gov

Batch-to-Batch Variability: It is difficult to maintain consistent product composition across different synthesis batches, which compromises reproducibility. nih.gov

Reduced Efficacy: The heterogeneity can lead to a loss of biological activity and potential immunogenicity, creating hurdles for regulatory approval of therapeutic products. nih.govacs.org

The use of monodisperse or "precision" linkers like this compound, where the number of ethylene glycol units is exactly defined, is the solution to this problem. However, ensuring the purity and quality of these complex reagents remains a challenge. Future efforts must emphasize the development and implementation of robust analytical methods for quality control.

Analytical Technique Purpose in Quality Control of PEG Linkers
Mass Spectrometry (MS) Confirms the exact molecular weight of the monodisperse linker and its conjugates, identifying impurities. ingenieria-analitica.com
High-Performance Liquid Chromatography (HPLC) Separates the desired product from starting materials and side products, assessing purity. chromatographyonline.comthermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure of the linker and verifies the presence and integrity of functional groups. mdpi.com
Size-Exclusion Chromatography (SEC) Analyzes the size distribution of PEGylated proteins to determine the degree of conjugation and identify aggregation. chromatographyonline.com

Regulatory bodies require unambiguous characterization of bioconjugates, making the use of well-defined linkers and rigorous quality control essential for translating research constructs into therapeutic applications. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthesis and characterization methods for N-(Azido-PEG10)-N-PEG10-acid?

  • Methodology : The compound is synthesized via sequential PEGylation, where azide and carboxylic acid groups are introduced using PEG spacers. Characterization typically involves:

  • Nuclear Magnetic Resonance (NMR) : Confirm PEG chain length and functional group integration (e.g., azide peak at ~2100 cm⁻¹ in IR spectroscopy) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., 1039.2 Da) and purity (≥98%) .
  • HPLC : Use reverse-phase chromatography with a C18 column and acetonitrile/water gradient to assess purity and isolate byproducts .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology :

  • Storage : Store at -20°C in airtight, light-protected containers to prevent hydrolysis of the azide group or acid degradation .
  • Handling : Avoid inhalation, skin contact, and aerosol formation. Use PPE (gloves, goggles, lab coat) and work in a fume hood due to acute toxicity (H302, H315) .
  • Incompatibilities : Keep away from reducing agents (e.g., DTT) to prevent unintended azide reduction .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodology :

  • Size Exclusion Chromatography (SEC) : Separate PEG derivatives based on hydrodynamic radius using Sephadex or similar matrices .
  • Dialysis : Use membranes with a 3.5 kDa MWCO to remove small-molecule impurities .
  • Precipitation : Add cold diethyl ether to PEG-containing solutions to precipitate the product .

Advanced Research Questions

Q. How can researchers mitigate challenges in reaction selectivity due to the compound’s dual functionality (azide and acid)?

  • Methodology :

  • Orthogonal Protection : Temporarily protect the carboxylic acid group (e.g., as a tert-butyl ester, AP13247) during azide-mediated reactions .
  • pH Control : Perform azide-alkyne cycloaddition (CuAAC) at neutral pH to minimize acid group interference. Use Cu(I) catalysts (e.g., TBTA) to enhance reaction efficiency .
  • Kinetic Monitoring : Use real-time FTIR or UV-vis spectroscopy to track azide consumption and optimize reaction conditions .

Q. What strategies improve conjugation efficiency of this compound with biomolecules (e.g., proteins, peptides)?

  • Methodology :

  • Pre-activation of Acid Group : Convert the carboxylic acid to an NHS ester using EDC/NHS chemistry for efficient amine coupling .
  • Stoichiometric Optimization : Use a 1.5–2x molar excess of the PEG derivative to account for steric hindrance from PEG chains .
  • Post-conjugation Analysis : Validate conjugation via SDS-PAGE (shift in molecular weight) or MALDI-TOF MS .

Q. How should contradictory data in analytical characterization (e.g., NMR vs. MS results) be resolved?

  • Methodology :

  • Cross-validation : Compare results from orthogonal techniques (e.g., SEC for purity, TGA for PEG content).
  • Batch Analysis : Test multiple synthesis batches to distinguish inherent variability from systematic errors .
  • Contamination Checks : Rule out residual solvents (e.g., DMF) or metal catalysts (e.g., Cu) via ICP-MS or elemental analysis .

Q. What experimental designs address the compound’s instability in physiological environments for in vivo applications?

  • Methodology :

  • PEG Chain Optimization : Test shorter/longer PEG spacers (e.g., PEG5 vs. PEG10) to balance stability and biocompatibility .
  • Serum Stability Assays : Incubate the compound in fetal bovine serum (FBS) at 37°C and monitor degradation via LC-MS over 24–72 hours .
  • Pro-drug Strategies : Convert the acid to a protected form (e.g., ester) that hydrolyzes selectively in target tissues .

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